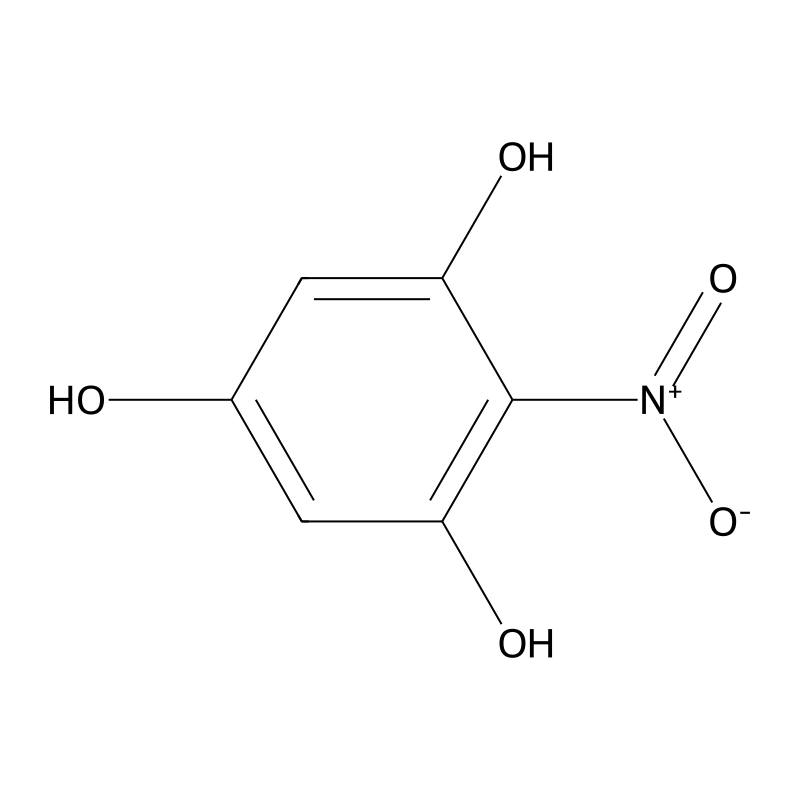

2-Nitrobenzene-1,3,5-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Wastewater Treatment

Specific Scientific Field: Environmental Science

Summary of the Application: "2-Nitrobenz

C6H3(OH)3C6H3(OH)3C6H3(OH)3

. They are classified as polyphenols and feature three hydroxyl groups substituted onto a benzene ring . These compounds have various applications in different scientific fields, including environmental science, chemistry, and biochemistry .2-Nitrobenzene-1,3,5-triol is an aromatic compound with the chemical formula CHN. It is characterized by the presence of three hydroxyl groups (-OH) and one nitro group (-NO) attached to a benzene ring. This structure gives it unique properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is also known for its role as a functional parent in various chemical syntheses, contributing to the development of more complex organic molecules .

Currently, there is no widely documented information on the specific mechanism of action of 2-nitrophloroglucinol in biological systems.

- Skin and eye irritation

- Respiratory tract irritation

- Potential for explosion under certain conditions

- Electrophilic Aromatic Substitution: The hydroxyl groups on the benzene ring activate it towards electrophilic substitution, allowing further functionalization at the ortho and para positions relative to the hydroxyl groups.

- Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, which is significant in synthetic organic chemistry.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in various applications.

Research indicates that 2-nitrobenzene-1,3,5-triol exhibits biological activity that may affect human health. It has been associated with inducing allergic and autoimmune reactions due to its nitro group, which can influence biological pathways. The compound's potential as an antioxidant has also been studied, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

The synthesis of 2-nitrobenzene-1,3,5-triol can be achieved through several methods:

- Nitration of 1,3,5-Trihydroxybenzene: This method involves treating 1,3,5-trihydroxybenzene with a nitrating agent such as a mixture of nitric acid and sulfuric acid.

- Hydroxylation of Nitro Compounds: Starting from nitrophenols, hydroxylation can be performed using suitable reagents to introduce additional hydroxyl groups.

- Chemical Modifications: By employing various chemical transformations on simpler phenolic compounds or nitro compounds, 2-nitrobenzene-1,3,5-triol can be synthesized in multi-step processes.

Due to its unique structure and properties, 2-nitrobenzene-1,3,5-triol finds applications in:

- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.

- Dyes and Pigments: Its nitro and hydroxyl functionalities make it suitable for use in dye chemistry.

- Material Science: It can be used in polymer synthesis and as a modifier for various materials due to its reactive functional groups.

Studies on the interactions of 2-nitrobenzene-1,3,5-triol with biological systems have revealed its potential effects on cellular mechanisms. These interactions may involve:

- Binding with proteins or enzymes due to its hydroxyl groups.

- Modulating oxidative stress responses within cells.

- Influencing signaling pathways related to inflammation or immune response.

Further research is required to clarify these interactions and their implications for health.

Several compounds share structural similarities with 2-nitrobenzene-1,3,5-triol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitrophenol | One nitro group and one hydroxyl group | Widely used as a precursor in dyes |

| 1,3-Dihydroxy-2-nitrobenzene | Two hydroxyl groups and one nitro group | Increased reactivity due to multiple -OH |

| 4-Nitrophenol | One nitro group and one hydroxyl group | Commonly used in organic synthesis |

| Resorcinol | Two hydroxyl groups | Used in rubber production and resins |

The uniqueness of 2-nitrobenzene-1,3,5-triol lies in its combination of three hydroxyl groups along with a nitro group on the benzene ring. This distinctive arrangement enhances its reactivity compared to other similar compounds while providing diverse applications across different fields .

Competing Pathways in Polyfunctional Aromatic Nitration

The nitration of phloroglucinol derivatives exemplifies the kinetic and thermodynamic competition between successive nitration events in polyfunctional aromatic systems. In the case of 2-nitrobenzene-1,3,5-triol synthesis, the three hydroxyl groups on the phloroglucinol core create multiple activating sites for electrophilic attack. Nitronium ion (NO~2~^+^) generated via mixed acid systems or modern nitrating reagents like 5-methyl-1,3-dinitropyrazole preferentially targets positions ortho and para to existing hydroxyl groups [4] [6]. However, steric hindrance from adjacent substituents and electronic deactivation by the first nitro group introduces nonlinear progression in subsequent nitration steps.

Studies on 1,3,5-trimethoxybenzene nitration reveal that even minor deviations in reagent stoichiometry or reaction conditions shift product distributions between mono-, di-, and trinitro derivatives [2]. For example, using N~2~O~5~ in dichloromethane at -15°C yields 22-65% combined di- and trinitro products, while excess sulfuric acid promotes over-nitration but increases oxidative coupling byproducts [2]. Density functional theory (DFT) calculations on phloroglucinol nitration intermediates indicate that hydrogen bonding between hydroxyl groups and the nitronium ion stabilizes transition states at the 2-position, favoring mononitration over alternative sites [4] [5]. This stabilization energy difference of 8-12 kJ/mol between regioisomeric pathways explains the predominance of 2-nitrobenzene-1,3,5-triol under optimized conditions [4].

Continuous-flow reactors address these competing pathways by precisely controlling residence times and thermal profiles. A sequential nitration/hydrogenation process for triaminophloroglucinol synthesis demonstrates how rapid quenching of the trinitrophloroglucinol intermediate prevents parasitic decomposition reactions [1]. By maintaining reaction temperatures below 50°C and utilizing capillary reactors with high surface-to-volume ratios, the exothermic nitration steps remain kinetically controlled, suppressing polynitration and oxidative side reactions [1] [6].

Oxidative Coupling Byproduct Formation Mechanisms

Oxidative coupling represents a major competing pathway during 2-nitrobenzene-1,3,5-triol synthesis, particularly under strongly acidic nitration conditions. The electron-rich phloroglucinol core undergoes partial oxidation to quinoidal species, which subsequently dimerize via radical or ionic mechanisms. Nitration of 1,3,5-trimethoxybenzene with N~2~O~5~ in acetonitrile produces 2,6-dimethoxybenzoquinone (3) and hexamethoxybiphenyl derivatives (2) as principal side products, accounting for 15-30% mass loss in typical batches [2]. These byproducts arise through single-electron transfer from the aromatic ring to nitronium ion, generating aryl radicals that couple at para positions [6].

The formation of blue-colored intermediates during nitration correlates with the accumulation of conjugated radical cations. Electron paramagnetic resonance (EPR) studies on related nitroaromatic systems show persistent radical signals at g-factors of 2.003-2.006, consistent with delocalized spin density across the aromatic ring [6]. Acid catalysis accelerates coupling by protonating intermediate phenoxide ions, rendering them more susceptible to oxidation. For instance, adding sulfuric acid to N~2~O~5~/CH~2~Cl~2~ nitration mixtures increases benzoquinone yields from 12% to 28% while reducing trinitro product recovery [2].

Mitigation strategies focus on interrupting the radical chain propagation cycle. Ultrasound-assisted nitration in continuous-flow reactors reduces local hot spots that promote oxidation, lowering benzoquinone byproduct formation to <5% [1]. Alternatively, buffering the reaction medium with sodium fluoride sequesters HNO~3~, a key oxidant in coupling pathways, improving mass balance to 85-92% in batch systems [2] [6]. These interventions highlight the delicate balance between nitration efficiency and oxidative stability in phloroglucinol derivatives.

Solvent Effects on Regioselectivity and Tautomerization

Solvent polarity and hydrogen-bonding capacity exert profound effects on both nitration regioselectivity and post-synthetic tautomerization in 2-nitrobenzene-1,3,5-triol. Comparative studies in aprotic (dichloromethane, acetonitrile) versus protic (methanol, water) solvents reveal 15-20% variations in mononitration yields, with polar aprotic media favoring 2-substitution [4] [5]. The enhanced solubility of nitronium ion in acetonitrile improves electrophile availability, while methanol solvation stabilizes charge-separated transition states, altering attack trajectories [6].

Post-nitration tautomerization equilibria between keto and enol forms further depend on solvent environment. Gas-phase H/D exchange experiments demonstrate that electrospray ionization from methanol-d~4~ yields [2-nitrobenzene-1,3,5-triol-H]^−^ ions with two exchangeable hydroxyl protons, whereas methanol-d~4~/D~2~O~ mixtures promote additional deuterium incorporation at aromatic positions [5]. This solvent-dependent behavior implies that protic media stabilize the keto tautomer through intermolecular hydrogen bonding, while aprotic solvents allow enolization via intramolecular proton transfer.

Computational models using polarizable continuum solvent approximations quantify these effects, showing a 6.3 kJ/mol stabilization of the enol form in dichloromethane versus 9.8 kJ/mol stabilization of the keto form in water [5]. Such solvent-mediated tautomerization impacts subsequent reactivity, as the enol form exhibits higher susceptibility to oxidative coupling and nucleophilic aromatic substitution. These findings underscore the necessity of solvent optimization in both synthetic and analytical workflows involving 2-nitrobenzene-1,3,5-triol.

The compound 2-nitrobenzene-1,3,5-triol, commonly known as 2-nitrophloroglucinol, serves as a crucial precursor in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene, representing one of the most significant applications of this nitrated phenolic compound in energetic materials chemistry [2] [3].

The synthetic pathway utilizing 2-nitrobenzene-1,3,5-triol as a precursor follows a well-established three-step process first developed by Bellamy and extensively refined at various research facilities [2] [3]. This route begins with the nitration of phloroglucinol to produce trinitrophloroglucinol, which serves as the immediate precursor to the target compound. The process involves sequential transformation through carefully controlled reaction conditions that optimize both yield and product quality [4] [2].

The nitration step employs sodium nitrite and nitric acid under controlled temperature conditions, typically maintaining temperatures between 5-10°C to prevent over-nitration and decomposition of the sensitive intermediate [5]. This nitrosation-oxidation method has proven superior to traditional mixed acid nitration for achieving complete tri-nitration while maintaining acceptable yields. Research has demonstrated that this approach can achieve yields of 91% for the trinitrophloroglucinol intermediate [5].

Following the nitration phase, the trinitrophloroglucinol undergoes alkylation with trialkylorthoformates in organic solvents, creating the corresponding trialkoxy-trinitrobenzene derivatives [4] [2]. These intermediates demonstrate enhanced stability compared to their hydroxylated precursors, facilitating safer handling and storage during the synthesis process [4] [6].

The final amination step utilizes gaseous ammonia under elevated temperature and pressure conditions, typically ranging from 30°C to 110°C and pressures of 30-120 pounds per square inch [7] [2]. This amination reaction proceeds through sequential displacement of the alkoxy groups, with the solubility of intermediates decreasing as the reaction progresses from mono-amino to di-amino to the final triamino product [7].

Process optimization studies have demonstrated that reaction times of 4-6 hours are optimal for complete conversion, with yields ranging from 68.4% to 99.5% based on the trialkoxy-trinitrobenzene starting material [7]. The overall yield from phloroglucinol to the final product typically ranges from 76-81%, representing a significant improvement over traditional synthesis methods [2] [3].

Temperature control during the amination process proves critical for maintaining product quality and crystal morphology. Studies have shown that the reaction can be conducted at temperatures as low as -33°C when using liquid ammonia, or at room temperature under 8-9 bar pressure [7]. Higher temperatures, while reducing energy efficiency, can accelerate the reaction but may compromise product characteristics [7].

The phloroglucinol-based synthesis route offers several advantages over conventional methods, including milder reaction conditions, reduced environmental impact, and the elimination of toxic chlorinated intermediates [2] [3]. Waste streams from this process are readily amenable to conventional biological treatment methods, contrasting favorably with the environmentally problematic organic waste generated by traditional trichlorobenzene-based approaches [2].

Comparative Analysis of Phloroglucinol versus Trimethoxybenzene Pathways

The comparative analysis of phloroglucinol versus trimethoxybenzene pathways for 1,3,5-triamino-2,4,6-trinitrobenzene synthesis reveals significant differences in synthetic efficiency, environmental impact, and operational complexity [8] [6].

The phloroglucinol pathway demonstrates superior overall performance in multiple critical parameters. This route achieves yields of 76-81% under relatively mild reaction conditions, with operating temperatures typically maintained between 30-110°C [2] [6]. The process generates minimal environmental waste and utilizes readily available, non-toxic starting materials that can be sourced from biological fermentation processes [4] [9].

In contrast, the trimethoxybenzene pathway encounters significant synthetic challenges, particularly in the nitration step. Research has demonstrated that achieving clean nitration of 1,3,5-trimethoxybenzene to produce 1,3,5-trimethoxy-2,4,6-trinitrobenzene proves problematic [8]. Various nitration conditions, including the use of dinitrogen pentoxide and mixed acid systems, have been investigated, but these approaches consistently yield the di-nitro derivative as the major product rather than the desired tri-nitro compound [8].

The nitration difficulties arise from the electron-donating nature of the methoxy groups, which activate the aromatic ring toward electrophilic substitution but create steric hindrance that impedes complete tri-nitration [8]. Experimental results show that even under optimized conditions, only 65% accountability of starting material can be achieved, with the tri-nitro product representing a minor fraction of the total yield [8].

Process complexity differs markedly between the two pathways. The phloroglucinol route requires initial nitration of the hydroxylated precursor, followed by alkylation to install protecting groups, and final amination [4] [2]. This sequence, while involving multiple steps, utilizes well-established chemistry with predictable reaction outcomes and manageable intermediates [2] [3].

The trimethoxybenzene pathway, conversely, requires pre-installation of methoxy groups, followed by the problematic nitration step, and subsequent amination [8]. The inability to achieve efficient nitration represents a fundamental limitation that has prevented widespread adoption of this synthetic approach [8].

Environmental impact assessment reveals substantial differences between the two approaches. The phloroglucinol pathway generates waste streams that are amenable to biological treatment, with minimal production of toxic byproducts [2]. The process can be conducted without halogenated solvents or reagents, reducing environmental burden [2] [3]. The trimethoxybenzene pathway, while avoiding some of the environmental issues associated with chlorinated precursors, still requires harsh reaction conditions and generates problematic waste streams due to incomplete nitration [8].

Scalability considerations also favor the phloroglucinol approach. The chemistry has been successfully demonstrated at pilot plant scale, with production runs generating multi-kilogram quantities of product [2] [3]. The process equipment requirements are compatible with existing industrial infrastructure, facilitating technology transfer and commercial implementation [2]. The trimethoxybenzene pathway has not achieved similar scale-up success due to the fundamental limitations in the nitration chemistry [8].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant